molecular formula C16H12F2N2OS B2731211 3-(2,4-difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea CAS No. 1025229-82-6

3-(2,4-difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea

Cat. No.: B2731211
CAS No.: 1025229-82-6
M. Wt: 318.34
InChI Key: UUZARPNCOAFDCT-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of difluorophenyl and phenylprop-2-enamide groups, which contribute to its unique chemical properties.

Scientific Research Applications

3-(2,4-difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with appropriate personal protective equipment, including gloves, eye protection, and face protection .

Future Directions

The future research directions for this compound could involve further investigation of its anticancer implications, identification of its cellular targets, and exploration of its potential use in cancer therapy . More studies are needed to fully understand its mechanism of action and to assess its safety and efficacy in preclinical and clinical settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea typically involves the reaction of 2,4-difluoroaniline with thioxomethyl compounds under controlled conditions. The reaction is carried out in an anhydrous environment using solvents like tetrahydrofuran (THF) and catalysts such as thionyl chloride (SOCl2). The process involves refluxing the mixture for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(2,4-difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-((4-methoxybenzyl)amino)-2-thioxoacetamide
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide
  • 2-Amino-4-(2,4-difluorophenyl)thiazole

Uniqueness

3-(2,4-difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-N-[(2,4-difluorophenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c17-12-7-8-14(13(18)10-12)19-16(22)20-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H2,19,20,21,22)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZARPNCOAFDCT-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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